5-Cyano-2-hydroxypyrimidine

Description

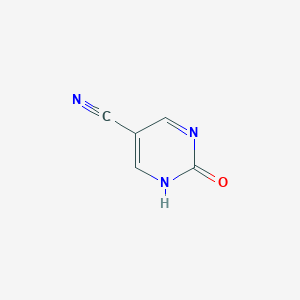

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-4-2-7-5(9)8-3-4/h2-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIALDVYHGXADJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518930 | |

| Record name | 2-Oxo-1,2-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-49-7 | |

| Record name | 1,2-Dihydro-2-oxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-1H-pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Cyano-2-hydroxypyrimidine CAS number 1753-49-7

An In-depth Technical Guide to 5-Cyano-2-hydroxypyrimidine: A Core Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 1753-49-7) is a highly functionalized heterocyclic compound that has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] Its strategic placement of a hydrogen-bond-accepting nitrile group and an ambident nucleophilic hydroxypyrimidine core makes it a privileged scaffold for designing targeted therapeutics. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and critical applications, with a focus on the practical insights required by researchers in drug development.

At the heart of its chemical identity is the phenomenon of prototropic tautomerism. The molecule exists in a dynamic equilibrium between the aromatic hydroxy (lactim) form and the non-aromatic oxo (lactam) form, also known as 2-oxo-1,2-dihydropyrimidine-5-carbonitrile.[3] This equilibrium is highly sensitive to the molecular environment, with the oxo tautomer generally predominating in polar solvents.[4][5] This duality governs its reactivity and is a critical consideration in synthetic and medicinal chemistry applications.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and utility as a pharmacophore.

Chemical Identifiers and Properties

A summary of the key physicochemical properties is presented below. These values are computationally derived and provide a basis for experimental design, such as selecting appropriate solvent systems for reactions and purification.

| Property | Value | Source |

| CAS Number | 1753-49-7 | [6][7][8] |

| Molecular Formula | C₅H₃N₃O | [3] |

| Molecular Weight | 121.10 g/mol | [3] |

| IUPAC Name | 2-oxo-1H-pyrimidine-5-carbonitrile | [3] |

| Topological Polar Surface Area | 65.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| XLogP3-AA (Lipophilicity) | -0.8 | [3] |

Lactam-Lactim Tautomerism: A Core Concept

The most crucial structural feature of this molecule is its existence as two readily interconverting tautomers. Understanding this equilibrium is fundamental to predicting its reactivity, particularly in alkylation reactions where competition between N- and O-alkylation occurs.

Caption: Lactam-Lactim tautomeric equilibrium of this compound.

The lactam (oxo) form is generally more stable in polar solvents due to favorable dipole-dipole interactions and hydrogen bonding.[9][10] This has significant implications for its application in biological systems, which are aqueous environments.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides context for impurity profiles and scale-up strategies. A common route involves the cyanation of a 5-halopyrimidine precursor. The following protocol is a representative method based on established chemical principles for nucleophilic aromatic substitution.

Experimental Protocol: Synthesis from 5-Bromo-2-hydroxypyrimidine

This procedure outlines the conversion of 5-bromo-2-hydroxypyrimidine to the target compound using a cyanide source, a common strategy for introducing nitrile groups onto heterocyclic rings.[11]

Materials:

-

5-Bromo-2-hydroxypyrimidine

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH), 1M solution

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-bromo-2-hydroxypyrimidine (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting material).

-

Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The causality here is that high temperature is required to overcome the activation energy for the nucleophilic substitution on the electron-rich pyrimidine ring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark slurry into a vigorously stirred aqueous solution of sodium hydroxide (1M). This step helps to quench the reaction and dissolve inorganic salts.

-

Workup - Filtration: Filter the resulting suspension through a pad of Celite® to remove insoluble copper salts. Wash the filter cake thoroughly with ethyl acetate.

-

Workup - Extraction: Transfer the combined filtrate to a separatory funnel. The aqueous layer may need to be acidified with 1M HCl to a pH of ~5-6 to ensure the product is in a neutral form for efficient extraction into the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound as a solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The dual tautomeric nature will be reflected in the spectroscopic data.

| Technique | Expected Data | Interpretation |

| ¹H NMR | Two doublets in the aromatic region (δ 8.5-9.0 ppm). A broad singlet for the N-H/O-H proton. | The two doublets correspond to the two coupled protons on the pyrimidine ring. The chemical shift of the exchangeable proton will vary with solvent and concentration. |

| ¹³C NMR | Signals for the nitrile carbon (δ ~115-120 ppm), carbonyl carbon (δ ~160-170 ppm, oxo form), and aromatic carbons. | Confirms the presence of the cyano group and provides evidence for the predominant tautomer in the NMR solvent. |

| FT-IR (cm⁻¹) | ~3100-2800 (N-H/O-H stretch, broad), ~2230-2210 (C≡N stretch, sharp), ~1700-1650 (C=O stretch, strong). | The presence of a strong C=O stretch indicates a significant population of the lactam (oxo) tautomer in the solid state. The C≡N stretch is a key diagnostic peak.[12] |

| Mass Spec (ESI) | [M+H]⁺ = 122.03, [M-H]⁻ = 120.02 | Confirms the molecular weight of the compound. |

Chemical Reactivity and Derivatization

The utility of this compound lies in its versatile reactivity, allowing for functionalization at multiple sites.

N- vs. O-Alkylation: A Selectivity Challenge

Alkylation of the pyrimidine core is a common strategy for library synthesis. The ambident nucleophilicity of the [O=C-N-H] system leads to a mixture of N- and O-alkylated products. The reaction outcome is highly dependent on the reaction conditions.[12]

-

O-Alkylation Favored by: Hard electrophiles and conditions that favor the hydroxy (lactim) tautomer or its corresponding alkoxide. Using a strong base like sodium hydride (NaH) followed by an alkyl halide can favor O-alkylation.

-

N-Alkylation Favored by: Softer electrophiles and conditions where the ring nitrogen is more nucleophilic. Milder bases like potassium carbonate (K₂CO₃) in polar aprotic solvents can often favor N-alkylation.[12]

Caption: Reaction workflow for selective N- vs. O-alkylation.

Transformations of the Cyano Group

The nitrile functionality is a versatile chemical handle that can be converted into other important functional groups:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 2-hydroxy-pyrimidine-5-carboxylic acid, another valuable building block.[13]

-

Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group).

Applications in Drug Discovery

The 5-cyanopyrimidine scaffold is a validated pharmacophore in several therapeutic areas, primarily due to the ability of the C5-nitrile to act as a potent and selective hydrogen bond acceptor.

p38α MAP Kinase Inhibitors

A prominent application is in the development of inhibitors for p38α mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases. X-ray crystallography has confirmed that the nitrogen of the C5-cyano group forms a crucial hydrogen bond with the backbone NH of methionine-109 in the hinge region of the kinase.[14] This interaction is a cornerstone of the binding affinity and selectivity of this class of inhibitors. A novel class of potent and orally active p38α inhibitors based on the 5-cyanopyrimidine core has been developed, demonstrating in vivo efficacy in murine models of inflammation.[14][15]

Other Therapeutic Targets

The versatility of the scaffold has led to its exploration for other targets:

-

DGAT1 Inhibitors: 5-hydroxypyrimidine-2-carboxylic acid, derived from this compound, is a key intermediate in the synthesis of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, which are investigated for treating obesity and hyperlipidemia.[13]

-

Anticancer Agents: The pyrimidine ring is a classic heterocycle in anticancer drug design. Recent research has explored 5-cyano-6-phenylpyrimidine derivatives as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in oncology.[16]

Safety and Handling

Based on Globally Harmonized System (GHS) classifications, this compound is considered hazardous.[3]

-

Hazard Statements: Toxic if swallowed, toxic in contact with skin, and toxic if inhaled. Causes skin and serious eye irritation.[3]

-

Precautionary Measures:

-

Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.[17]

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

-

Disclaimer: This information is a summary. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and accurate safety information before handling this chemical.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages fundamental principles of physical organic chemistry—namely tautomerism and hydrogen bonding—to achieve potent and selective biological activity. Its proven success in kinase inhibitor programs and its potential in other therapeutic areas ensure its continued importance in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and tautomeric nature is essential for any scientist looking to exploit the full potential of this versatile scaffold.

References

- Huateng Pharma. Pyrimidine. Huateng Pharma. Accessed January 2026. [Link]

- Haohong Scientific. Safety Data Sheet: 5-Cyanopyrimidine. Haohong Scientific. Accessed January 2026. [Link]

- Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

- PubChem. 2-Oxo-1H-pyrimidine-5-carbonitrile.

- Ningbo Inno Pharmchem Co.,Ltd. Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives. Ningbo Inno Pharmchem Co.,Ltd. Accessed January 2026. [Link]

- Chemsrc. 5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4. Chemsrc. Accessed January 2026. [Link]

- Les, A. & Adamowicz, L. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. Accessed January 2026. [Link]

- Wenglowsky, S. et al. 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.

- Becerra, D., Hurtado-Rodríguez, D., & Castillo, J.-C. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Accessed January 2026. [Link]

- PubChem. 5-Hydroxypyridine-2-carbonitrile.

- Torrence, P. F. & Bhooshan, B. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry. Accessed January 2026. [Link]

- Wenglowsky, S. et al. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry. Accessed January 2026. [Link]

- Liu, X. et al. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.

- University of Arizona. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. Accessed January 2026. [Link]

- Khan, I. et al. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. PubMed Central. Accessed January 2026. [Link]

- Martins, J. B. et al. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A. Accessed January 2026. [Link]

- WuXi Biology. How about Tautomers?. WuXi Biology. Accessed January 2026. [Link]

- Yuan, J. et al. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Royal Society of Chemistry. Accessed January 2026. [Link]

- ChemTube3D. 2-Hydroxypyridine-Tautomerism. ChemTube3D. Accessed January 2026. [Link]

- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

Sources

- 1. Pyrimidine | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 2. Ciano-, nitrilo- | CymitQuimica [cymitquimica.com]

- 3. 2-Oxo-1H-pyrimidine-5-carbonitrile | C5H3N3O | CID 13114192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. a2bchem.com [a2bchem.com]

- 7. 1753-49-7 this compound AKSci W3842 [aksci.com]

- 8. CAS 1753-49-7 | Sigma-Aldrich [sigmaaldrich.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 14. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. file.leyan.com [file.leyan.com]

An In-Depth Technical Guide to 5-Cyano-2-hydroxypyrimidine: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Cyano-2-hydroxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a cyano group, a hydroxyl moiety, and the pyrimidine core offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its tautomeric nature, solubility, acidity, and spectral characteristics. Furthermore, this document outlines detailed, field-proven experimental protocols for its synthesis and characterization, empowering researchers to confidently utilize this compound in their drug development endeavors.

Introduction: The Strategic Importance of this compound in Drug Discovery

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases and a wide array of approved drugs. The introduction of a cyano group at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring imbues the scaffold with distinct electronic and steric properties. The electron-withdrawing nature of the cyano group can modulate the pKa of the pyrimidine ring and influence its reactivity, while the hydroxyl group provides a crucial site for hydrogen bonding interactions with biological targets. This unique combination makes this compound a valuable building block in the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases.

Chemical Identity and the Critical Role of Tautomerism

This compound (IUPAC name: 2-oxo-1,2-dihydropyrimidine-5-carbonitrile) is a small organic molecule with the molecular formula C₅H₃N₃O and a molecular weight of 121.10 g/mol [1]. A fundamental aspect of its chemistry is the existence of a tautomeric equilibrium between the hydroxy form (this compound) and the more stable pyridone (or oxo) form (2-oxo-1,2-dihydropyrimidine-5-carbonitrile). In the solid state and in polar solvents, the equilibrium strongly favors the pyridone tautomer due to its greater thermodynamic stability, which is influenced by factors such as amide resonance and intermolecular hydrogen bonding[2]. Understanding this tautomerism is critical for predicting its interactions with biological targets and for interpreting spectroscopic data.

Figure 1: Tautomeric equilibrium of this compound.

Physicochemical Properties: A Quantitative Overview

| Property | Predicted Value | Method/Source |

| Melting Point | 240-250 °C | Based on analogues[3] |

| Aqueous Solubility | Low (LogS ≈ -2.5) | QSAR Prediction[4] |

| pKa (acidic) | 7.5 ± 0.5 | ACD/Percepta Prediction[5][6][7] |

| pKa (basic) | 1.0 ± 0.5 | ACD/Percepta Prediction[5][6][7] |

| LogP | -0.8 | PubChem[1] |

Note: The predicted values should be confirmed experimentally. The low predicted aqueous solubility suggests that formulation strategies may be necessary for in vivo applications.

Spectroscopic Profile: Fingerprinting the Molecule

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral features based on its structure and comparison with related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be simple, reflecting the symmetry of the molecule. The chemical shifts are influenced by the electron-withdrawing cyano group and the aromaticity of the pyrimidine ring.

-

δ 8.5-9.0 ppm (s, 2H): The two equivalent protons on the pyrimidine ring (H4 and H6) are expected to appear as a singlet in this downfield region due to the deshielding effect of the electronegative nitrogen atoms and the cyano group.

-

δ 11.0-13.0 ppm (br s, 1H): The N-H proton of the predominant pyridone tautomer is expected to appear as a broad singlet at a very downfield chemical shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

δ 160-165 ppm: Carbonyl carbon (C2) of the pyridone tautomer.

-

δ 150-155 ppm: Carbons C4 and C6 of the pyrimidine ring.

-

δ 115-120 ppm: Cyano carbon (-C≡N).

-

δ 90-95 ppm: Carbon C5, significantly shielded by the adjacent nitrogen and deshielded by the cyano group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

-

3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

2230-2210 cm⁻¹: Sharp, strong absorption characteristic of the C≡N stretching vibration.

-

1700-1650 cm⁻¹: Strong absorption corresponding to the C=O stretching of the pyridone tautomer.

-

1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrimidine ring.

-

Broad absorption around 3200-2800 cm⁻¹: N-H stretching of the pyridone tautomer, often broadened due to hydrogen bonding.

UV-Vis Spectroscopy

The UV-Vis spectrum in a polar protic solvent like ethanol is expected to show absorption maxima characteristic of π → π* transitions within the conjugated pyrimidine system.

-

λ_max ≈ 280-300 nm: This absorption is characteristic of the n → π* transition of the carbonyl group in the pyridone tautomer.

-

λ_max ≈ 220-240 nm: This corresponds to the π → π* transition of the conjugated system.

Synthesis and Purification: A Practical Protocol

The following protocol describes a reliable method for the synthesis of this compound, adapted from established procedures for similar pyrimidine derivatives[8][9][10]. The synthesis involves the hydrolysis of a suitable 2-substituted-5-cyanopyrimidine precursor. A common and effective precursor is 2-chloro-5-cyanopyrimidine.

Figure 2: Synthetic workflow for this compound.

Materials and Reagents

-

2-Chloro-5-cyanopyrimidine

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

pH meter or pH paper

-

Filtration apparatus

Step-by-Step Synthesis Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-cyanopyrimidine (1.0 eq) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like ethanol).

-

Hydrolysis: Add an aqueous solution of a base (e.g., 2 M NaOH, 1.5 eq) or an acid (e.g., 2 M HCl, 1.5 eq) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of approximately 6-7 by the dropwise addition of acid (if a basic hydrolysis was performed) or base (if an acidic hydrolysis was performed). The product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.

-

Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to yield a crystalline solid.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures[3].

Conclusion

This compound is a molecule of considerable potential in the field of drug discovery. This guide has provided a detailed overview of its key physicochemical properties, with a particular emphasis on its tautomeric nature, and has offered practical, step-by-step protocols for its synthesis and characterization. By leveraging the information and methodologies presented herein, researchers can effectively utilize this versatile building block in the rational design and development of novel therapeutic agents.

References

- Google Patents. (n.d.). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6948.

- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.

- Ghasemi, J. B., & Saaidpour, S. (2007). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Chemical & Pharmaceutical Bulletin, 55(5), 669-674.

- ACD/Labs. (n.d.). What is the pKa of my compound?.

- Perrin, D. D. (1972). Dissociation constants of organic bases in aqueous solution: supplement 1972. Butterworths.

- ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator.

- Characteristic IR Absorptions. (n.d.).

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

- Human Metabolome Database. (n.d.). 1H NMR spectra of compound 2.

- ResearchGate. (n.d.). 1H NMR spectra of compound 2.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368).

- SpectraBase. (n.d.). 5-Cyano-4-ethyl-2-( 1'-methylpropylidene)hydrazino-1-methyl-6-oxo-1,6-dihydropyrimidine.

- Chemsrc. (n.d.). 5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4.

- PubChem. (n.d.). 2-Oxo-1H-pyrimidine-5-carbonitrile.

- Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2023). RSC Advances, 13(45), 31653-31668.

- ResearchGate. (n.d.). Synthesis of 2-Cyanopyrimidines.

- ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile.

- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.

- Development of Methods for the Determination of pKa Values. (2013). Pharmaceuticals, 6(8), 965-985.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

- Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

- ResearchGate. (n.d.). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- science-softCon. (n.d.). UV/Vis+ Photochemistry Database.

- Novasyn Organics. (n.d.). CAS 94805-52-4 | 5-CYANO-2-HYDROXYPYRIDINE.

- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Pharmaceuticals/Drugs/Alkaloids/Vitamins.

- Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams.

- Solubility Data Series. (n.d.).

- The Royal Society of Chemistry. (n.d.). UV-Vis absorption spectra of the groundstate of important species in this work.

Sources

- 1. 2-Oxo-1H-pyrimidine-5-carbonitrile | C5H3N3O | CID 13114192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4 | Chemsrc [chemsrc.com]

- 4. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228) [np-mrd.org]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 9. Synthesis of 2-Cyanopyrimidines | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

5-Cyano-2-hydroxypyrimidine structure and tautomerism

An In-Depth Technical Guide to the Structure and Tautomerism of 5-Cyano-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its chemical behavior, reactivity, and, most critically, its interaction with biological targets are profoundly governed by a subtle yet significant phenomenon: tautomerism. This guide provides a detailed exploration of the structural and tautomeric characteristics of this compound. We will dissect the equilibrium between its lactam and lactim forms, analyze the experimental and computational evidence used to characterize this equilibrium, and discuss the profound implications of this tautomerism on the molecule's synthesis, reactivity, and application in drug discovery.

The this compound Core: A Privileged Scaffold

The pyrimidine ring is a fundamental component of life, most notably forming the structure of nucleobases like cytosine, thymine, and uracil.[1] When functionalized, the pyrimidine scaffold gives rise to a vast array of molecules with diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[2][3][4] The introduction of a cyano (-CN) group at the 5-position and a hydroxyl (-OH) group at the 2-position creates this compound, a molecule with a unique electronic profile and versatile chemical reactivity. This specific substitution pattern has proven particularly valuable in the design of targeted therapies, such as kinase inhibitors, where the cyano group can act as a critical hydrogen bond acceptor.[5][6]

The Core Principle: Lactam-Lactim Tautomerism

The term "2-hydroxypyrimidine" is, in fact, an incomplete description. The molecule exists as a dynamic equilibrium of two readily interconverting structural isomers known as tautomers.[7] This specific case is an example of lactam-lactim tautomerism, analogous to the more widely known keto-enol tautomerism.[8][9][10]

-

2-Hydroxy Tautomer (Lactim/Enol form): This form, this compound, possesses an aromatic pyrimidine ring with a hydroxyl group at the C2 position.

-

2-Oxo Tautomer (Lactam/Keto form): This form, 5-Cyano-pyrimidin-2(1H)-one, features a carbonyl group (C=O) at the C2 position and a proton on one of the ring nitrogen atoms (N1).

The equilibrium between these two forms is not static; it is influenced by a variety of environmental factors. Understanding which tautomer predominates under specific conditions is essential for predicting the molecule's behavior.

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over the other is dictated by thermodynamics, with the relative stability being highly sensitive to the surrounding environment.

-

Solvent Polarity: The solvent plays a crucial role in stabilizing one tautomer over the other. For the related 2-hydroxypyridine, the pyridone (oxo) form is favored in polar solvents due to its larger dipole moment and ability to participate in intermolecular hydrogen bonding.[8][11] In contrast, the hydroxy form can be more prevalent in the gas phase or in non-polar solvents.[12] Computational studies on similar pyrimidinones confirm that polar solvents strongly shift the equilibrium toward the oxo form.[12][13]

-

pH: The acidity or basicity of the medium can significantly impact the tautomeric balance by favoring protonated or deprotonated species.[14][15]

-

Solid State vs. Solution: In the solid state, crystal packing forces and intermolecular hydrogen bonding often lock the molecule into a single, thermodynamically preferred tautomer, which is typically the lactam form for similar structures due to the formation of stable hydrogen-bonded dimers.[13] This preference may differ from its behavior in solution.

Analytical Characterization: Identifying the Dominant Tautomer

Distinguishing between the tautomers requires a combination of spectroscopic analysis and computational modeling. Each technique provides unique structural insights.

Spectroscopic Evidence

| Spectroscopic Method | 2-Hydroxy (Lactim) Form Signature | 2-Oxo (Lactam) Form Signature |

| ¹H NMR | Observable broad singlet for the -OH proton. | Observable broad singlet for the N-H proton, typically downfield.[16][17] |

| ¹³C NMR | C2 carbon signal appears at a chemical shift typical for a carbon attached to an oxygen in an aromatic system. | C2 carbon signal is shifted downfield, characteristic of a carbonyl carbon. |

| Infrared (IR) Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹). Absence of a strong C=O stretch. | Strong, sharp C=O stretching band (~1650-1700 cm⁻¹). N-H stretching band (~3100-3500 cm⁻¹).[16][18] |

| UV-Vis Spectroscopy | Absorption maxima (λ_max) corresponding to the π→π* transitions of the fully aromatic system. | Distinct absorption maxima that may be shifted compared to the hydroxy form due to the altered chromophore.[17] |

Computational Insights

Quantum chemical methods, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[19][20] These calculations can determine the ground-state energies of each tautomer in the gas phase and simulate the effects of different solvents. For the parent 2-hydroxypyrimidine, theoretical studies have shown that while the hydroxy form is more stable in the gas phase, the oxo form is favored in polar environments.[12] The electron-withdrawing cyano group at the 5-position further influences the electronic distribution and relative stabilities of the tautomers, a factor that must be included in calculations for accurate predictions.

Synthesis and Ambident Reactivity

The dual nature of this compound, stemming from its tautomerism, directly impacts its synthesis and subsequent chemical transformations.

Synthetic Approaches

The synthesis of functionalized pyrimidines can be achieved through various routes. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with urea or thiourea, followed by functional group interconversions. Alternatively, a pre-formed pyrimidine ring can be modified. For instance, a synthetic pathway could involve starting with a halogenated pyrimidine, such as 5-bromo-2-cyanopyrimidine, and performing a nucleophilic substitution to introduce the hydroxyl group or a protected precursor.[21]

Experimental Protocol: Illustrative Synthesis of a Cyanopyrimidine Precursor

This protocol is a generalized example based on common synthetic methodologies for cyanopyrimidines.[22]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine a suitable starting material (e.g., a dihalopyrimidine) with a cyanide source (e.g., KCN or NaCN) in a polar aprotic solvent like DMSO.

-

Reaction Execution: Heat the mixture to a temperature between 90-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the desired cyanopyrimidine intermediate.

Tautomerism-Driven Reactivity

The tautomeric equilibrium makes the molecule an ambident nucleophile , meaning it can react at two different sites (the exocyclic oxygen or the ring nitrogen). This dual reactivity is a critical consideration in synthetic design.

-

O-Alkylation: Reaction at the oxygen of the hydroxy tautomer leads to the formation of 2-alkoxy-5-cyanopyrimidines. This pathway is often favored under conditions that promote the formation of the alkoxide ion.

-

N-Alkylation: Reaction at the N1 nitrogen of the oxo tautomer results in N-alkylated pyrimidin-2-one products.

The choice of base, solvent, and electrophile can be used to selectively favor one reaction pathway over the other, allowing for controlled synthesis of specific derivatives.[13]

Caption: Competing N- vs. O-alkylation pathways.

Implications for Drug Design and Development

The specific tautomeric form of a drug molecule is paramount to its biological activity. The arrangement of hydrogen bond donors and acceptors is what dictates the precise fit and interaction with a protein target.

In the case of this compound derivatives, this is particularly relevant. For example, in the development of p38α MAP kinase inhibitors, X-ray crystallography confirmed that the cyano nitrogen of the pyrimidine core forms a direct hydrogen bond with the backbone NH of a methionine residue (Met109) in the enzyme's active site.[6] This interaction is critical for the inhibitor's potency. If the molecule existed primarily in a different tautomeric form, this key hydrogen bonding pattern would be disrupted, leading to a significant loss of activity. Therefore, a deep understanding and ability to control the tautomeric state is not merely an academic exercise but a fundamental requirement for rational drug design.

Conclusion

This compound is more than a static chemical structure; it is a dynamic system defined by the equilibrium between its hydroxy (lactim) and oxo (lactam) tautomers. This equilibrium, governed by solvent, pH, and physical state, dictates the molecule's spectroscopic signature, its chemical reactivity, and its utility as a pharmacophore. For researchers in drug development, appreciating this tautomerism is essential for designing syntheses that yield the desired isomer and for creating molecules with the precise three-dimensional and electronic properties required for potent and selective interaction with their biological targets.

References

- Bohrium. (2021). Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds.

- ResearchGate. (n.d.).

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A, 117(47), 12668-74. [Link]

- ResearchGate. (n.d.).

- Indian Academy of Sciences. (n.d.).

- Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

- ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.

- Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021-7029. [Link]

- Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]

- Murray, J. S., & Politzer, P. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. [Link]

- ACS Publications. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-6. [Link]

- ResearchGate. (n.d.).

- BenchChem. (n.d.).

- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

- MDPI. (2019). Synthesis of 2-Cyanopyrimidines. [Link]

- ResearchGate. (n.d.). Density functional theory calculations on tautomerism of 5-fluorocytosine.

- El-Sayed, N. N. E., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3737. [Link]

- ResearchGate. (n.d.). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.

- YouTube. (n.d.). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. [Link]

- MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

- Regan, J., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70. [Link]

- MDPI. (n.d.). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]

- El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18491. [Link]

- YouTube. (2020). DNA and Tautomeric Shifts | Bio Basics. [Link]

- Sahu, N., et al. (2024). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

- WuXi Biology. (n.d.). How about Tautomers?. [Link]

- YouTube. (2024). Tautomerism. [Link]

- Al-Abdullah, E. S., et al. (2020). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of Advanced Research, 24, 381-391. [Link]

- Sert, Y., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure, 1225, 129112. [Link]

- ResearchGate. (n.d.). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.

- YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. expchem3.com [expchem3.com]

- 10. m.youtube.com [m.youtube.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. experts.arizona.edu [experts.arizona.edu]

- 13. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]

- 14. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 20. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 22. Synthesis of 2-Cyanopyrimidines | MDPI [mdpi.com]

Biological activity of cyanopyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of Cyanopyrimidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and fundamental biological molecules like DNA and RNA.[1][2] The introduction of a cyano (-C≡N) group onto this heterocyclic ring system gives rise to cyanopyrimidine derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. The unique electronic properties of the cyano group, acting as a potent hydrogen bond acceptor and a bioisostere for other functional groups, significantly influence the binding affinity and selectivity of these molecules for various biological targets. This guide provides a comprehensive overview of the synthesis, diverse biological activities, mechanisms of action, and key structure-activity relationships of cyanopyrimidine derivatives. It further details field-proven experimental protocols for their evaluation, aiming to equip researchers with the knowledge to harness the therapeutic potential of this versatile chemical class.

The Cyanopyrimidine Scaffold: A Keystone in Medicinal Chemistry

The cyanopyrimidine core is a fusion of two key pharmacophoric elements: the pyrimidine ring and the nitrile (cyano) group. The pyrimidine ring, present in nucleobases, provides a versatile framework that can be readily functionalized to interact with biological targets.[1] The cyano group is a small, polar, and metabolically stable moiety that can act as a key interacting element. X-ray crystallography studies have confirmed that the nitrogen atom of the cyano group can form direct hydrogen bonds with the backbone of protein targets, such as the NH of Met109 in p38α MAP kinase, anchoring the molecule in the active site.[3][4][5] This ability to establish critical binding interactions underpins the potent inhibitory activity observed in many cyanopyrimidine derivatives.

Synthetic Strategies: Building the Core

The synthesis of cyanopyrimidine derivatives is accessible through various established chemical reactions. A common approach involves the nucleophilic displacement of a suitable leaving group, such as a halogen or a sulfinate group, on the pyrimidine ring with a cyanide salt like KCN or NaCN.[6][7][8][9] Another powerful method is the Biginelli condensation reaction, followed by subsequent modifications, which allows for the construction of diverse derivative libraries.[10] The specific synthetic route is chosen based on the desired substitution pattern and the availability of starting materials.

For instance, the synthesis of 4-amino-5-cyanopyrimidine derivatives often starts with the refluxing of 4-chloro-derivatives with various amines.[11] S-alkylated-4-amino-5-cyanopyrimidin-2-thiol derivatives can be prepared via the reaction of thiourea with appropriate aromatic aldehydes and an active methylene compound like malononitrile.[12] These versatile synthetic pathways enable the systematic exploration of structure-activity relationships.

A Broad Spectrum of Biological Activities

Cyanopyrimidine derivatives have been investigated for a wide array of therapeutic applications, demonstrating significant potential as anticancer, anti-inflammatory, and antiviral agents.[11][13][14]

Anticancer Activity

The most extensively documented activity of cyanopyrimidines is in oncology. Their anticancer effects are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

-

Kinase Inhibition: Many cyanopyrimidine derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1]

-

VEGFR-2/HER-2 Inhibition: Certain cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[15] By simultaneously blocking these two key oncogenic drivers, these compounds can inhibit tumor angiogenesis and cell proliferation.

-

PIM-1 Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives have shown potent cytotoxicity against cancer cell lines by targeting PIM-1 kinase, a proto-oncogene involved in cell survival and apoptosis.[16]

-

-

Apoptosis Induction: A primary mechanism of action for several anticancer cyanopyrimidines is the induction of programmed cell death (apoptosis). This is often achieved by inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1.[11][17] By suppressing these proteins, the compounds allow pro-apoptotic signals to dominate, leading to cancer cell death.

-

Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. Studies have shown that cyanopyrimidines can cause cell cycle arrest at various phases, including G1/S or G2/M, by modulating the expression of cell cycle regulatory proteins.[11][12][17]

-

Lysine-Specific Demethylase 1 (LSD1) Inhibition: Novel cyano-pyrimidine pendant chalcone derivatives have been evaluated as potential inhibitors of LSD1, an enzyme that is overexpressed in many cancers and plays a role in epigenetic regulation.[18]

Anti-inflammatory Activity

Chronic inflammation is linked to various diseases, including cancer and autoimmune disorders.[14][19] Cyanopyrimidines exhibit potent anti-inflammatory effects primarily through the inhibition of key inflammatory mediators.

-

p38α MAP Kinase Inhibition: A well-studied class of 5-cyanopyrimidine derivatives acts as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase.[4][20] This kinase plays a central role in the inflammatory response by regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Inhibition of p38α by these compounds leads to a significant reduction in TNF-α levels, demonstrating in vivo efficacy in murine models of inflammation.[3][5]

-

Cyclooxygenase-2 (COX-2) Inhibition: Certain cyanopyrimidine derivatives have been identified as selective inhibitors of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins.[10][19][21] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Antiviral and Antimicrobial Activities

The cyanopyrimidine scaffold has also shown promise in combating infectious diseases.

-

Antiviral Activity: Derivatives such as 5-cyano-2'-deoxyuridine have demonstrated inhibitory activity against vaccinia virus.[9] More recently, pyrimido[4,5-d]pyrimidines have emerged as potent agents against human coronavirus 229E (HCoV-229E), highlighting their potential for development as novel antiviral therapies.[22]

-

Antimicrobial Activity: Various cyanopyrimidine and cyanopyridine analogues have been synthesized and evaluated for their antimicrobial properties, showing significant activity against both gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria.[13][23]

The diverse biological activities of representative cyanopyrimidine derivatives are summarized in the table below.

| Derivative Class | Biological Activity | Target(s) | Key Quantitative Data (IC₅₀) | Reference(s) |

| 5-Cyano-4,6-diaminopyrimidines | Anti-inflammatory | p38α MAP Kinase | Kᵢ = 0.41 nM; Cellular IC₅₀ = 8.7 nM (for TNFα inhibition) | [20] |

| 6-Substituted Cyanopyrimidines | Anticancer | Mcl-1 / Bcl-2 | 76.19 - 577.97 µg/mL (on SKOV-3 & MCF-7 cells) | [11] |

| Non-fused Cyanopyridones | Anticancer | VEGFR-2 / HER-2 | 1.39 - 2.71 µM (on MCF-7 & HepG2 cells) | [15] |

| Cyano-pyrimidine pendant chalcones | Anticancer (in silico) | LSD1 | Docking Score: -11.095 kcal/mol | [18] |

| Pyrido[2,3-d]pyrimidines | Anticancer | PIM-1 Kinase | 0.57 - 1.13 µM (on MCF-7 & HepG2 cells) | [16] |

| 5-Cyano-2'-deoxyuridine | Antiviral | Vaccinia Virus | Inhibits replication | [9] |

| N²-cyclopropyl-N⁵-(indan-1-yl)pyrimido[4,5-d]... | Antiviral | HCoV-229E | EC₅₀ = 0.23 µM | [22] |

Mechanism of Action: A Deeper Dive

To illustrate the molecular basis of their activity, we examine two well-characterized mechanisms.

Case Study: Inhibition of the p38α MAP Kinase Pathway

The p38α MAP kinase pathway is a critical signaling cascade in the cellular response to inflammatory stimuli. Lipopolysaccharide (LPS), a component of gram-negative bacteria, triggers a signaling cascade that leads to the activation of p38α, which in turn phosphorylates downstream targets, culminating in the production of pro-inflammatory cytokines like TNF-α. 5-cyanopyrimidine derivatives interrupt this pathway by directly binding to the ATP-binding pocket of p38α kinase, preventing its catalytic activity.

Caption: p38α MAP Kinase inflammatory signaling pathway and its inhibition.

Case Study: Induction of Apoptosis via Bcl-2/Mcl-1 Inhibition

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. In cancer cells, anti-apoptotic proteins like Bcl-2 and Mcl-1 are often overexpressed, sequestering pro-apoptotic proteins (e.g., Bax, Bak) and preventing cell death. Certain cyanopyrimidine derivatives act as BH3 mimetics; they bind to the BH3-binding groove of Bcl-2 and Mcl-1, displacing the pro-apoptotic proteins.[11][17] Freed Bax and Bak can then oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c, activation of caspases, and ultimately, apoptosis.

Caption: Intrinsic apoptosis pathway initiated by Bcl-2/Mcl-1 inhibition.

Experimental Protocols for Activity Assessment

The evaluation of cyanopyrimidine derivatives requires a systematic workflow employing a series of robust in vitro and in vivo assays.

Caption: General workflow for evaluating cyanopyrimidine derivatives.

Protocol: Cell-Based Proliferation (MTT) Assay

This protocol assesses the cytotoxic or anti-proliferative activity of the synthesized compounds against cancer cell lines.[11][15]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical as it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., using GraphPad Prism).

-

Protocol: In Vivo Murine Model of LPS-Induced Inflammation

This protocol evaluates the in vivo anti-inflammatory efficacy of lead compounds by measuring their ability to inhibit TNF-α production in mice challenged with LPS.[3][20]

-

Principle: LPS administration to mice induces a potent systemic inflammatory response, characterized by a rapid and transient increase in circulating pro-inflammatory cytokines, including TNF-α. This model is used to assess the in vivo efficacy of p38 MAP kinase inhibitors and other anti-inflammatory agents.

-

Materials:

-

BALB/c female mice (6-8 weeks old).

-

Test compound formulated for oral administration (e.g., in 0.5% methylcellulose).

-

Lipopolysaccharide (LPS) from E. coli.

-

Saline solution.

-

ELISA kit for murine TNF-α.

-

-

Procedure:

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Compound Administration: Dose mice orally (p.o.) with the test compound (e.g., 5 mg/kg) or the vehicle control. The choice of oral administration is crucial for evaluating the compound's potential as an orally active drug.

-

LPS Challenge: After a set pre-treatment time (e.g., 5 hours, to allow for absorption and distribution of the compound), administer LPS (e.g., 20 µ g/mouse ) via intraperitoneal (i.p.) injection.[20]

-

Blood Collection: At the time of peak TNF-α production (typically 90 minutes post-LPS challenge), collect blood samples via cardiac puncture under anesthesia.

-

Plasma Separation: Process the blood to obtain plasma and store it at -80°C until analysis.

-

TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for the compound-treated group compared to the vehicle-treated group. Statistical significance can be determined using a t-test or ANOVA.

-

Conclusion and Future Perspectives

Cyanopyrimidine derivatives represent a highly versatile and privileged scaffold in modern drug discovery. Their proven ability to potently and selectively modulate the activity of key biological targets, including protein kinases and apoptosis regulators, has established them as valuable lead compounds for developing novel therapeutics. The wide range of demonstrated activities—from anticancer and anti-inflammatory to antiviral—ensures that this chemical class will remain an area of intense research.

Future efforts will likely focus on the rational design of next-generation derivatives with improved pharmacokinetic profiles, enhanced target selectivity, and multi-target capabilities to tackle complex diseases like cancer. The combination of computational methods, such as molecular docking and dynamics simulations, with robust biological evaluation will continue to accelerate the journey of cyanopyrimidine derivatives from laboratory synthesis to clinical application.[18][24]

References

- Al-Ostath, A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]

- Liu, C., et al. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Future Potential of 2-Cyanopyrimidine. PharmaChem. [Link]

- Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase.

- Al-Ostath, A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. PubMed. [Link]

- Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy. [Link]

- Liu, C., et al. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry. [Link]

- Kalogirou, A. S. (2019). Synthesis of 2-Cyanopyrimidines. Molbank. [Link]

- Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. [Link]

- Kumar, D., et al. (2024).

- Akhtar, M. J., et al. (2018). Pyrimidine‐based anticancer drugs.

- Ghulikah, H. A., et al. (2022). Anticancer agents and selective COX-2 inhibitors containing pyrimidine nucleus and cyano groups.

- Kumar, D., et al. (2024). Rationale for designing of cyanopyrimidine derivatives.

- Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. [Link]

- Kalogirou, A. S. (2019). (PDF) Synthesis of 2-Cyanopyrimidines.

- Al-Ostath, A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. PMC - NIH. [Link]

- Wu, Y., et al. (2023).

- Adamska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. [Link]

- El-Mekabaty, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

- Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry. [Link]

- Al-Ostath, A., et al. (2025). (PDF) Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents.

- Ghorab, M. M., et al. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. IOSR Journal of Pharmacy and Biological Sciences. [Link]

- Ghaffar, H., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

- Wu, Y., et al. (2023). Structure of cyanopyridine. Different biological activities displayed by cyanopyridine.

- Sharma, A., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry. [Link]

- Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

- Markos, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. [Link]

- Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

- Al-wsmani, M. F., et al. (2023). Chemical structures of the most active antiviral pyrimidine derivatives (c1–c10).

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. pure.psu.edu [pure.psu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 17. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The 5-Cyano-2-hydroxypyrimidine Scaffold: A Technical Guide for Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases and the Power of Scaffold-Based Design

Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent a cornerstone of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] Kinase inhibitors have revolutionized treatment paradigms in oncology and inflammation, with 72 small-molecule kinase inhibitors approved by the U.S. FDA as of late 2022.[1]

The development of these targeted therapies often relies on scaffold-based drug design. A "scaffold" is a core chemical structure that provides the essential framework for binding to a target, while allowing for chemical modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties. The 2,4,5-trisubstituted pyrimidine is one such privileged scaffold, demonstrating remarkable versatility across a range of therapeutic targets.[2] This guide focuses on a specific, highly effective variant: the 5-Cyano-2-hydroxypyrimidine core, detailing its mechanism, structure-activity relationships (SAR), and practical application in the development of next-generation kinase inhibitors.

The this compound Scaffold: A Privileged Kinase-Binding Motif

The power of the 5-cyanopyrimidine scaffold lies in its inherent ability to engage with the highly conserved ATP-binding site of protein kinases. Its structure is uniquely suited to form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, allowing compounds built upon this scaffold to act as competitive inhibitors.

Mechanism of Action: Hinge Binding and the Role of the Cyano Group

The interaction with the kinase hinge is the foundational principle of this scaffold's inhibitory activity. The pyrimidine ring, particularly the nitrogen at position 1 and the exocyclic amine at position 2 (often present as a 2-pyridone tautomer), acts as a hydrogen bond donor and acceptor, respectively, forming a bidentate hydrogen bond interaction with the backbone amide groups of the hinge residues.

A pivotal feature of this scaffold is the 5-cyano group (-C≡N) . This electron-withdrawing group is not merely a passive substituent. X-ray crystallography studies have confirmed that the nitrogen of the cyano group can form a direct hydrogen bond with a backbone NH group of a hinge residue, such as Met109 in p38α MAP kinase.[3][4] This additional interaction significantly enhances binding affinity and can contribute to selectivity. Furthermore, the cyano group can displace a conserved water molecule often found in the kinase active site, a strategy that has been shown to improve binding affinity and prolong the inhibitor's residence time on the target.[5]

Caption: Key interactions of the 5-cyanopyrimidine scaffold within a kinase ATP-binding site.

Structure-Activity Relationship (SAR) and Target-Specific Applications

The versatility of the 5-cyanopyrimidine scaffold is unlocked by strategic substitutions at the 2, 4, and 6 positions of the pyrimidine ring. These modifications allow for the fine-tuning of potency against a primary target and selectivity against off-target kinases.

Case Study 1: p38α MAP Kinase Inhibitors

Early work on this scaffold identified potent and selective inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[3][4]

-

C4-Position: Substitution with a cyclopentylamino group proved effective for occupying a hydrophobic pocket.[3]

-

C2-Position: Attachment of an N-(isoxazol-3-yl)benzamide moiety provided increased metabolic stability compared to earlier N-methoxybenzamide analogs.[3][4]

These optimized compounds displayed low nanomolar enzymatic activity and demonstrated in vivo efficacy in murine models of inflammation, highlighting the scaffold's potential for developing orally bioavailable drugs.[3][5]

| Compound Ref. | C4-Substitution | C2-Substitution | p38α IC50 (nM) | Cellular Activity (TNFα reduction) | Oral Bioavailability (Mouse) |

| 3a | Cyclopentylamino | N-(isoxazol-3-yl)benzamide | Low nM | >50% at 5 mg/kg | 100% |

| 3b | Cyclopentylamino | N-(isoxazol-3-yl)benzamide | Low nM | >50% at 5 mg/kg | N/A |

Data synthesized from Liu et al., J Med Chem, 2005.[3]

Case Study 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors

The scaffold has also been successfully applied to inhibit EGFR, a receptor tyrosine kinase frequently mutated in non-small cell lung cancer (NSCLC).[6][7] The goal here is often to achieve selectivity for mutant forms of EGFR (e.g., L858R/T790M) over the wild-type (WT) enzyme to minimize toxicity.[7]

New pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors.[8] For instance, compound 10b from one study emerged as a potent inhibitor with an IC50 value of 8.29 nM against EGFR, showing significant anticancer activity against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[8] This compound induced cell cycle arrest at the G2/M phase and promoted apoptosis.[8]

Case Study 3: Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) Inhibitors

The pyrimidine core is a well-established hinge-binding motif in inhibitors of both the Tec kinase family (e.g., BTK) and the Janus kinase (JAK) family.[9][10][11]

-

BTK Inhibitors: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[11][12][13] The 5-cyanopyrimidine scaffold can be incorporated into both reversible and covalent inhibitors, the latter of which form a bond with a cysteine residue (Cys481) in the BTK active site.[13]

-

JAK Inhibitors: JAKs mediate cytokine signaling and are key targets for autoimmune diseases like rheumatoid arthritis.[10][14] The 5-cyanopyrimidine scaffold can provide the necessary interactions for potent JAK1 inhibition, with selectivity engineered by modifying the solvent-exposed regions of the molecule.[9]

Experimental Protocols for Scaffold Evaluation

Validating a novel kinase inhibitor requires a cascade of biochemical and cell-based assays. The following are standardized, step-by-step protocols for initial evaluation.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Recombinant Kinase (e.g., EGFR, BTK)

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Test Compound (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (containing MgCl2, DTT)

-

White, opaque 384-well plates

-

Multichannel pipette and plate reader with luminescence detection

Methodology:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase Reaction:

-

Prepare a Kinase/Substrate master mix in assay buffer.

-

Add 20 µL of the master mix to each well.

-

Prepare an ATP solution in assay buffer.

-

Initiate the reaction by adding 20 µL of the ATP solution to each well.

-